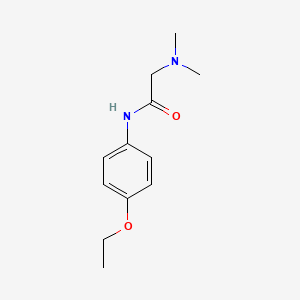![molecular formula C12H16N4O B4896304 N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide](/img/structure/B4896304.png)
N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide, also known as PZQ or praziquantel, is a chemical compound used to treat parasitic infections caused by flatworms. It was first synthesized in the 1970s and has since become the drug of choice for treating schistosomiasis, a disease caused by parasitic worms that affect more than 200 million people worldwide.
作用機序
N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide works by disrupting the membrane integrity of the parasitic worms, leading to muscle contraction and paralysis. This eventually results in the death of the worms and their elimination from the body.
Biochemical and Physiological Effects:
N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide has been shown to have minimal side effects in humans, with the most common being mild gastrointestinal symptoms. It is rapidly absorbed and metabolized in the liver, with a half-life of approximately 1-2 hours. N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide is also known to cross the blood-brain barrier and may have effects on neurotransmitter systems.
実験室実験の利点と制限
N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide is a widely used and effective tool for studying parasitic infections in laboratory settings. It is relatively inexpensive and easy to administer, making it a popular choice for researchers. However, N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide has limitations in terms of its specificity and selectivity for different types of parasites, and its effects may vary depending on the stage of infection.
将来の方向性
There are several areas of research that could benefit from further investigation into N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide and its potential applications. These include:
1. Development of new formulations and delivery methods to improve efficacy and reduce side effects.
2. Investigation of N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide's effects on other parasitic infections, such as tapeworms and flukes.
3. Exploration of N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide's potential use in treating other diseases, such as cancer and epilepsy.
4. Study of N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide's effects on neurotransmitter systems and its potential use in treating psychiatric disorders.
In conclusion, N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide is a highly effective and widely used drug for treating parasitic infections caused by flatworms. Its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory settings have been extensively studied. Future research into N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide's potential applications could have important implications for the treatment of a variety of diseases.
合成法
N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide can be synthesized through a multistep process involving the reaction of 4-chloro-2-methylphenyl isocyanate with 3-hydrazinopyrazole, followed by acetylation with acetic anhydride. The final product is obtained through recrystallization and purification.
科学的研究の応用
N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide has been extensively studied for its efficacy against schistosomiasis and other parasitic infections. It has been shown to be highly effective in killing adult worms and reducing the severity of symptoms in infected individuals. In addition, N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide has been investigated for its potential use in treating other diseases, such as cancer and epilepsy.
特性
IUPAC Name |
N-[4-(5-amino-3,4-dihydropyrazol-2-yl)-2-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-8-7-10(16-6-5-12(13)15-16)3-4-11(8)14-9(2)17/h3-4,7H,5-6H2,1-2H3,(H2,13,15)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHYMEYUEZUKJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCC(=N2)N)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(5-amino-3,4-dihydropyrazol-2-yl)-2-methylphenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4896224.png)
![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4896232.png)
![1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one](/img/structure/B4896234.png)
![4-{[5-(2-hydroxy-5-nitrophenyl)-2-furyl]methylene}-1-(4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B4896237.png)
![7-(1-pyrrolidinyl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B4896240.png)
![1-[({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]-4-phenylpiperazine](/img/structure/B4896242.png)
![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4896243.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitrobenzamide](/img/structure/B4896247.png)
![3-[(2-chlorobenzyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4896257.png)

![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4896271.png)
![(3S*)-4-{[5-(1H-benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}-1,3-dimethyl-2-piperazinone](/img/structure/B4896282.png)
![1-bicyclo[2.2.1]hept-2-yl-4-methyl-1,4-diazepane](/img/structure/B4896286.png)
![8-[2-(2-bromo-4-chlorophenoxy)ethoxy]quinoline](/img/structure/B4896310.png)